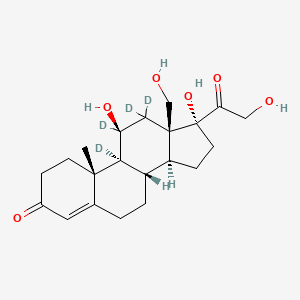
10-Hydroxy Cabotegravir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled compound, specifically a deuterated form of 10-Hydroxy Cabotegravir. It is used as a reference standard in various scientific research applications. The compound has a molecular formula of C19D3H14F2N3O6 and a molecular weight of 424.37 .
Métodos De Preparación
The synthesis of 10-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the precursor Cabotegravir. The synthetic route typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
10-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
10-Hydroxy Cabotegravir-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Cabotegravir, an HIV-1 integrase inhibitor. The compound is also employed in the development of new therapeutic agents and in the investigation of drug metabolism and interactions .
Mecanismo De Acción
The mechanism of action of 10-Hydroxy Cabotegravir-d3 is similar to that of Cabotegravir. It inhibits the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host genome. By blocking this enzyme, the compound prevents the replication of the virus and reduces viral load in infected individuals. The molecular targets involved in this process include the integrase enzyme and the viral DNA .
Comparación Con Compuestos Similares
10-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering improved stability and reduced metabolic degradation .
Similar Compounds
- Dolutegravir
- Raltegravir
- Elvitegravir
- Bictegravir
Propiedades
Fórmula molecular |
C19H17F2N3O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10,11-dihydroxy-8,13-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,11-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-14(19(29)24(8)12)16(26)15(25)13(18(23)28)17(27)22-5-9-2-3-10(20)4-11(9)21/h2-4,8,12,25-26H,5-7H2,1H3,(H,22,27)/t8-,12+/m0/s1/i1D3 |
Clave InChI |
LPQWTWPGBGIEHY-HYCLGAAASA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
SMILES canónico |
CC1COC2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




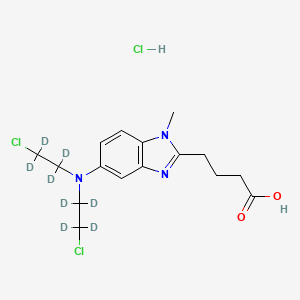
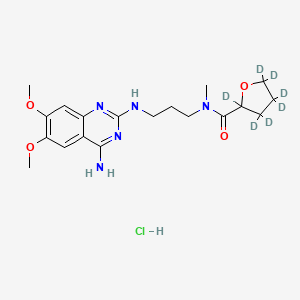
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
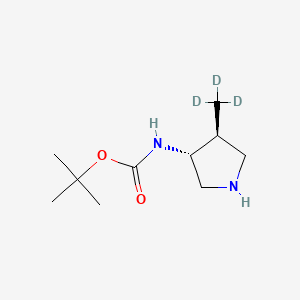
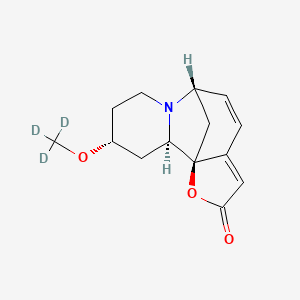

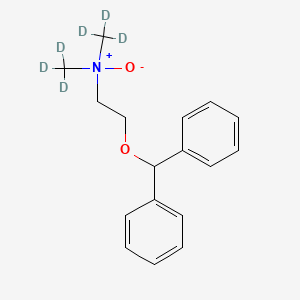


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
